2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole
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Overview
Description
2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole rings connected by a hydrazone linkage, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE typically involves the condensation of 2-(1H-1,3-benzodiazol-2-yl)hydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METH
Properties
Molecular Formula |
C20H22N6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(E)-[1-(3-methylbutyl)benzimidazol-2-yl]methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C20H22N6/c1-14(2)11-12-26-18-10-6-5-9-17(18)22-19(26)13-21-25-20-23-15-7-3-4-8-16(15)24-20/h3-10,13-14H,11-12H2,1-2H3,(H2,23,24,25)/b21-13+ |
InChI Key |
YMCXILLKNSKAGF-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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